Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could involve reactions such as nucleophilic substitution, condensation, or cyclization345.Molecular Structure Analysis
The molecular structure of such a compound would be quite complex, with multiple rings and functional groups. The presence of multiple heteroatoms (atoms other than carbon and hydrogen, such as oxygen, nitrogen, and sulfur) would likely result in a highly polar molecule6.Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on the specific functional groups present in the molecule. For example, the furan ring is known to be reactive due to the presence of the oxygen atom, while the triazole ring is more stable23.Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and stability34.Scientific Research Applications
Synthetic Pathways and Chemical Properties
Research into compounds structurally related to Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate involves synthesizing various heterocyclic compounds with potential biological activities. For instance, the syntheses of compounds featuring benzo[b]furan and benzo[b]thiophene linked to piperidine structures have shown potent 5-HT2 antagonist activity, illustrating the chemical versatility and potential therapeutic applications of these molecules (Watanabe et al., 1993). Similarly, novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, demonstrating potent adenosine A2a receptor antagonist activity, showcase the compound's utility in neurodegenerative disease models (Vu et al., 2004).
Pharmacological and Biological Activities
The pharmacological exploration of related compounds highlights the potential for diverse therapeutic applications. For instance, the investigation into novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrated significant antidepressant and anxiolytic activities, indicating potential applications in mental health treatment (Kumar et al., 2017). Moreover, the synthesis and evaluation of azole derivatives, including those with 1,2,4-triazole structures, have shown antimicrobial activities, suggesting utility in addressing infectious diseases (Başoğlu et al., 2013).
Application in Imaging and Diagnosis
A particularly innovative application is found in the development of [11C]CPPC as a PET radiotracer for imaging reactive microglia and neuroinflammation, highlighting the compound's relevance in neurological research and potential in diagnosing neurodegenerative diseases (Horti et al., 2019).
Safety And Hazards
The safety and hazards associated with such a compound would depend on its specific structure and biological activity. Some heterocyclic compounds can be toxic or carcinogenic, so appropriate safety precautions should be taken when handling them7.
Future Directions
The future research directions for such a compound would likely involve further exploration of its biological activity. This could involve testing it against various biological targets, or modifying its structure to improve its activity or reduce side effects7.
properties
IUPAC Name |
methyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-5-7-15(8-6-14)18(26-11-9-16(10-12-26)22(29)30-2)19-21(28)27-23(32-19)24-20(25-27)17-4-3-13-31-17/h3-8,13,16,18,28H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEQCBOIUFRWFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate |
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